![molecular formula C12H6ClF3O B6381465 2-Chloro-4-(2,4,6-trifluorophenyl)phenol, 95% CAS No. 1261990-99-1](/img/structure/B6381465.png)
2-Chloro-4-(2,4,6-trifluorophenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(2,4,6-trifluorophenyl)phenol, 95%, is an organic compound that has been used in various scientific research applications and laboratory experiments. It is a colorless solid that is soluble in organic solvents, and it has a melting point of approximately 80-82 °C. This compound has been studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects.
Scientific Research Applications
2-Chloro-4-(2,4,6-trifluorophenyl)phenol, 95%, has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a starting material for the synthesis of other organic compounds. It has also been used as a reagent in the synthesis of drugs and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,4,6-trifluorophenyl)phenol, 95%, is not yet fully understood. However, it is believed that the compound acts as an electrophile and reacts with nucleophiles to form covalent bonds. The reaction is believed to involve the formation of a cationic intermediate, which is then attacked by a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(2,4,6-trifluorophenyl)phenol, 95%, have not been extensively studied. However, it has been shown to have some antifungal properties and has been used in the synthesis of certain drugs.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2,4,6-trifluorophenyl)phenol, 95%, has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and soluble in organic solvents. It is also stable at room temperature and has a low toxicity. However, it is not suitable for use in high-temperature reactions, as it decomposes at temperatures above 90 °C.
Future Directions
There are several potential future directions for the use of 2-Chloro-4-(2,4,6-trifluorophenyl)phenol, 95%. It could be used in the synthesis of new drugs and other biologically active compounds. It could also be used to develop new catalysts for organic synthesis. In addition, further research could be done to investigate the biochemical and physiological effects of the compound. Finally, it could be used in the development of new materials, such as nanomaterials, for use in various applications.
Synthesis Methods
2-Chloro-4-(2,4,6-trifluorophenyl)phenol, 95%, can be synthesized by reacting 4-chlorophenol with 2,4,6-trifluorobenzaldehyde in the presence of a strong base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere at a temperature of 80-90 °C. The reaction mixture is then cooled to room temperature and the product is isolated by filtration.
properties
IUPAC Name |
2-chloro-4-(2,4,6-trifluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O/c13-8-3-6(1-2-11(8)17)12-9(15)4-7(14)5-10(12)16/h1-5,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOSEDUYIEUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686026 |
Source
|
Record name | 3-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,4,6-trifluorophenyl)phenol | |
CAS RN |
1261990-99-1 |
Source
|
Record name | 3-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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